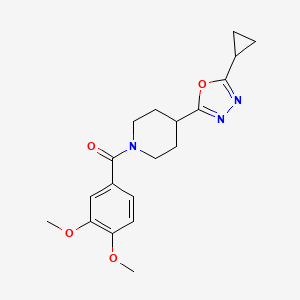

![molecular formula C21H27N7O3 B2732395 1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923143-50-4](/img/structure/B2732395.png)

1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazines, which is a part of the compound , involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .科学的研究の応用

Synthesis and Biological Activities

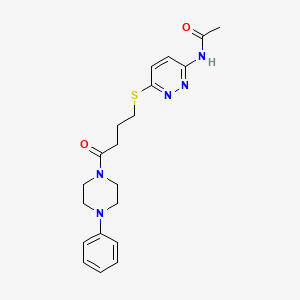

1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, as part of the broader category of [1,2,4]triazine derivatives, has been explored for its potential in various scientific research applications. A study by Ueda et al. (1987) focused on synthesizing novel heterocycles within this category, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, to examine their antitumor activities and vascular relaxing effects. Their research found that compounds like 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone exhibited activity against P388 leukemia, although no potent vascular relaxing effects were observed in some of the triazino[3,2-f] purines studied (Ueda et al., 1987).

Vibrational Spectral Analysis and Chemotherapeutic Potential

Mary et al. (2014) conducted a vibrational spectral analysis using FT-IR and FT-Raman spectroscopy on 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent derivative related to the compound . Their study performed theoretical calculations and concluded that the molecule's high reactivity is illustrated by its frontier orbital energy gap, with additional analysis on stability from hyper-conjugative interactions and charge delocalization (Mary et al., 2014).

Antiviral Activity

Kim et al. (1978) explored the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, revealing moderate rhinovirus activity at nontoxic dosage levels for several compounds. This study suggests potential applications of such compounds, including 1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, in antiviral therapies (Kim et al., 1978).

特性

IUPAC Name |

1-[2-(4-ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O3/c1-6-31-16-9-7-15(8-10-16)22-11-12-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(5)21(30)25(18)4/h7-10,14,22H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEAQVZGHXGYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCN2C3=NC4=C(N3C(C(=N2)C)C)C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 43988645 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2732315.png)

![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)

![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)

![3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide](/img/structure/B2732322.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)

![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)